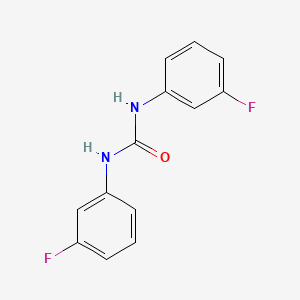

1,3-Bis(3-fluorophenyl)urea

Description

Significance of Aryl Urea (B33335) Scaffolds in Advanced Chemistry and Materials Science

Aryl urea scaffolds, characterized by a central urea core flanked by aromatic rings, are of paramount importance in advanced chemistry and materials science. The urea functionality, with its capacity for strong and directional hydrogen bonding, acts as a versatile building block for constructing complex supramolecular architectures. researchgate.netresearchgate.net This has led to their use in the development of novel materials, including polymers with enhanced thermal and mechanical properties. chemimpex.com In the realm of medicinal chemistry, the aryl urea motif is a privileged structure, appearing in a multitude of approved drugs and bioactive compounds. chemicaljournal.in Its ability to form key interactions with biological targets makes it a valuable component in the design of new therapeutic agents. nih.govnih.govmdpi.com

Historical Context of Urea Derivatives in Chemical Synthesis and Supramolecular Design

The history of urea derivatives is rich and varied. Following Wöhler's initial synthesis, the field of organic chemistry rapidly expanded, leading to the development of numerous synthetic methodologies for creating substituted ureas. nih.gov These methods traditionally involved the use of reagents like phosgene (B1210022) and isocyanates. nih.govrsc.org Over time, the focus has shifted towards more environmentally benign synthetic routes. researchgate.net

In supramolecular chemistry, the predictable and robust hydrogen-bonding patterns of urea derivatives have been extensively exploited. researchgate.netnih.gov This has enabled the construction of a diverse array of self-assembled structures, from discrete capsules to extended networks and gels. researchgate.netrsc.org The ability to tune the properties of these materials by modifying the substituents on the urea scaffold has made them a focal point of research in crystal engineering and functional materials design. rsc.orgiucr.org

Scope and Research Focus on 1,3-Bis(3-fluorophenyl)urea

This article will focus specifically on the chemical compound This compound . This particular diaryl urea is of interest due to the influence of the fluorine substituents on its crystal packing and hydrogen-bonding motifs. nih.goviucr.org The presence of these electron-withdrawing groups can significantly alter the electronic properties and intermolecular interactions of the molecule. iucr.org The primary research focus will be on its synthesis, crystal structure, and supramolecular assembly, providing a detailed examination of its solid-state behavior.

Structure

3D Structure

Properties

CAS No. |

369-83-5 |

|---|---|

Molecular Formula |

C13H10F2N2O |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

1,3-bis(3-fluorophenyl)urea |

InChI |

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |

InChI Key |

BYAWSEIGDSOCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthesis and Crystallization of 1,3 Bis 3 Fluorophenyl Urea

The synthesis of 1,3-Bis(3-fluorophenyl)urea is a well-established process in organic chemistry. A common and effective method involves the reaction of 3-fluorophenyl isocyanate with 3-fluoroaniline (B1664137). iucr.org This reaction is typically carried out in a suitable solvent, such as benzene, at room temperature under an inert atmosphere to prevent unwanted side reactions. iucr.org The product readily precipitates from the reaction mixture and can be isolated in high purity. iucr.org

Another synthetic approach involves the reaction of an amine with phosgene (B1210022) or a related reagent to form an isocyanate, which then reacts with 3-fluoroaniline. smolecule.com

Once synthesized, the purification of this compound is often achieved through crystallization from various solvents. iucr.orgsmolecule.com The choice of solvent can be critical, as it has been shown to influence the resulting polymorphic form of the compound. nih.goviucr.org Crystallization via slow evaporation from solvents such as acetone, acetonitrile (B52724), and ethanol (B145695) has been reported to yield mixtures of at least two different polymorphs. iucr.org

Structural Characterization and Solid State Chemistry of 1,3 Bis 3 Fluorophenyl Urea

Crystallographic Studies of 1,3-Bis(3-fluorophenyl)urea

Crystallographic analysis, particularly through single-crystal X-ray diffraction, has been instrumental in elucidating the three-dimensional arrangement of atoms and molecules within the crystal lattice of this compound. These studies have revealed the existence of at least two distinct polymorphic forms, a monoclinic and an orthorhombic structure, which can crystallize concomitantly from various solvents. iucr.orgnih.govresearchgate.net

Single-crystal X-ray diffraction has provided detailed insights into the atomic coordinates, bond lengths, bond angles, and intermolecular interactions of the different polymorphs of this compound. iucr.orgiucr.org This technique has been crucial in identifying and characterizing the distinct packing arrangements and hydrogen-bonding motifs that define each polymorphic form.

The monoclinic polymorph of this compound is a commonly observed form. iucr.orgresearchgate.net In this structure, the urea (B33335) molecules are linked by pairs of N—H⋯O hydrogen bonds, forming one-dimensional chains. researchgate.net A defining characteristic of this polymorph is the antiparallel alignment of these hydrogen-bonded chains, a typical arrangement for many diphenylureas. iucr.orgnih.govresearchgate.net This antiparallel orientation contributes to a centrosymmetric crystal structure. iucr.org The twisting of the urea molecules around the hydrogen-bonding axis prevents the formation of infinite π–π stacks, which is a feature observed in other similar halogenated diarylureas. iucr.org However, pairs of fluorophenyl rings on adjacent antiparallel chains do form π–π dimers with a centroid-to-centroid distance of 3.7383 (13) Å. iucr.org One of the fluorine atoms in this polymorph has been observed to be disordered over two positions. iucr.org

Table 1: Crystallographic Data for the Monoclinic Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3392 (10) |

| b (Å) | 10.0333 (10) |

| c (Å) | 11.2334 (11) |

| β (°) | 105.811 (4) |

| Volume (ų) | 1120.72 (19) |

| Z | 4 |

| Source: iucr.org |

In contrast to the monoclinic form, the orthorhombic polymorph of this compound exhibits a parallel orientation of its one-dimensional hydrogen-bonded urea chains. iucr.orgnih.govresearchgate.net This parallel arrangement is a rare observation in symmetrically substituted diphenylureas and results in a non-centrosymmetric crystal structure. iucr.orgresearchgate.net The molecules in this form adopt a twisted conformation, and the crystal packing is characterized by C—H⋯F interactions, which link the molecules into a two-dimensional network. researchgate.net

Table 2: Crystallographic Data for the Orthorhombic Polymorph of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.1062 (9) |

| b (Å) | 8.8456 (8) |

| c (Å) | 12.3846 (11) |

| Volume (ų) | 1107.51 (17) |

| Z | 4 |

| Source: iucr.org |

The conformation of the this compound molecule, specifically the rotational arrangements of the urea and fluorophenyl groups, is a key factor in determining the resulting crystal structure. researchgate.net The urea functionality itself can adopt different conformations, with a general preference for a trans,trans arrangement in N,N'-disubstituted ureas. nih.gov In the monoclinic polymorph of this compound, one of the fluorine atoms is oriented syn to the urea carbonyl group, while the other is disordered. iucr.org The flexibility of the molecule allows it to adopt different conformations, which in turn can lead to the formation of different polymorphs with distinct hydrogen-bonding networks and packing efficiencies. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netacs.org this compound is a clear example of a compound exhibiting this phenomenon, with at least two known polymorphs. iucr.orgnih.govresearchgate.net The crystallization of this compound often results in concomitant polymorphism, where multiple polymorphic forms crystallize simultaneously from the same solution. iucr.orgnih.govresearchgate.net This behavior highlights the subtle energy differences between the different crystalline forms.

The choice of solvent plays a critical role in the crystallization process and can influence which polymorphic form is obtained. researchgate.netrsc.org This phenomenon is known as solvent-induced polymorphism. rsc.orgiisc.ac.in For this compound, crystallization from solvents such as acetonitrile (B52724), benzene, dimethyl sulfoxide, ethanol (B145695), ethyl acetate, and 2-propanol tends to yield the monoclinic form with high phase purity. iucr.org In contrast, using lower-boiling point solvents and solvent mixtures like acetone, methanol (B129727), and ethanol-methylene chloride often results in concomitant mixtures of the monoclinic and orthorhombic forms. iucr.org In diaryl ureas, the presence of electron-withdrawing groups on the phenyl rings can weaken the typical urea-urea hydrogen bonding, making interactions with solvent molecules more favorable and thus influencing the resulting crystal structure. acs.org

Polymorphism and Concomitant Crystallization Phenomena

Factors Influencing Polymorph Stability and Interconversion

The ability of this compound to crystallize into different solid-state forms, a phenomenon known as polymorphism, is a critical aspect of its chemistry. wjpls.org The crystallization of this compound from a variety of solvents has been shown to produce concomitant mixtures of at least two polymorphic forms, one monoclinic and one orthorhombic. nih.goviucr.orgresearchgate.net This concurrent crystallization suggests that the free energy difference between these forms is minimal, making their relative stability highly sensitive to external conditions. acs.org

Several factors influence which polymorph is formed and its stability:

Solvent Choice: Crystallization from numerous solvents, including acetone, acetonitrile, benzene, and ethanol, consistently yields mixtures, indicating that the solvent environment plays a role but does not exclusively favor one form over the other under standard evaporation conditions. iucr.org

Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular structure of this compound in the solid state is primarily dictated by a network of hydrogen bonds and other non-covalent interactions, which assemble the individual molecules into a highly ordered three-dimensional lattice.

The urea functional group is a powerful and predictable hydrogen-bonding motif that is central to the crystal engineering of this compound. nih.govresearchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor. This arrangement facilitates the formation of strong, directional N-H···O hydrogen bonds, which link the molecules together into one-dimensional chains, often referred to as α-tapes or urea tapes. core.ac.ukworktribe.com

In the known polymorphs of this compound, these chains manifest in two distinct packing arrangements:

Antiparallel Alignment: The monoclinic form exhibits one-dimensional chains of hydrogen-bonded molecules that align in an antiparallel fashion. This is a common and typically stable arrangement for many symmetrically substituted diphenylureas. nih.goviucr.org

Parallel Alignment: The orthorhombic form displays a rare parallel orientation of the hydrogen-bonded urea chains. nih.goviucr.org In this arrangement, the carbonyl groups of all chains are oriented in the same direction. iucr.org

| Polymorph | Interaction Type | Description | Source |

|---|---|---|---|

| Monoclinic (I) | N-H···O | Forms 1D chains with an antiparallel orientation between adjacent chains. | nih.goviucr.org |

| Orthorhombic (II) | N-H···O | Forms 1D chains with a rare parallel orientation between adjacent chains. | nih.goviucr.org |

While the N-H···O urea tape forms the primary structural backbone, weaker intermolecular forces are essential for stabilizing the full three-dimensional crystal lattice. These include C-H···F hydrogen bonds and π-π stacking interactions. tandfonline.comresearchgate.net

π-π Stacking: The aromatic phenyl rings of adjacent molecules can interact through π-π stacking. These interactions help to reinforce the one-dimensional hydrogen-bonded chains by providing additional stability. researchgate.netresearchgate.net

Crystal Engineering Principles Applied to this compound

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize solid-state structures with desired properties. The predictable nature of the urea group makes this compound an excellent candidate for such applications. researchgate.net

Design of Supramolecular Architectures through Directed Self-Assembly

The self-assembly of this compound into well-defined supramolecular architectures is primarily directed by the robust N-H···O hydrogen-bonding synthon of the urea moiety. nih.govresearchgate.net This predictable interaction guides the molecules to form the one-dimensional chains that are the fundamental building blocks of its crystal structures. researchgate.net

The existence of two distinct polymorphs based on parallel and antiparallel chain arrangements demonstrates how subtle modulations in packing forces can lead to different supramolecular outcomes from the same molecular precursor. nih.goviucr.org The ability of substituents to alter the electronic landscape of the molecule can influence this self-assembly process. For instance, electron-withdrawing groups can create competition for hydrogen bond donors and acceptors, potentially disrupting the standard urea tape motif in favor of alternative arrangements. researchgate.net The rare parallel chain alignment in the orthorhombic polymorph of this compound is a clear example of a specific supramolecular architecture achieved through this directed self-assembly process. nih.gov

Template-Directed Crystallization for Polymorph Control

Template-directed crystallization is an advanced crystal engineering strategy used to control which polymorph of a compound is formed. This technique involves using an organized surface, such as a self-assembled monolayer (SAM), to guide the nucleation and growth of a specific crystal form that has a favorable structural match with the template surface. acs.orgrsc.org

While studies specifically on this compound are not detailed, research on the closely related compound 1,3-bis(m-nitrophenyl)urea (MNPU) demonstrates the power of this principle. acs.org In these studies, crystallization of MNPU on various siloxane-based SAMs was shown to:

Favor the nucleation and growth of metastable polymorphic phases.

Completely suppress the formation of the most thermodynamically stable polymorph.

Induce the formation of a new polymorph that had not been observed through traditional solution crystallization methods. acs.org

These findings suggest that kinetic factors at the template-crystal interface play a decisive role in polymorph selection. acs.org This method serves as a powerful tool for exploring the full polymorphic landscape of a molecule and provides a viable pathway for selectively producing desired, and potentially difficult-to-isolate, polymorphs of compounds like this compound. acs.org

Spectroscopic Characterization in Solid State

The solid-state structure of this compound is significantly influenced by hydrogen bonding, a common structural motif in urea derivatives that dictates their supramolecular assembly. researchgate.net The compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms, each with unique physical properties and molecular arrangements. researchgate.net Spectroscopic methods are essential for identifying and characterizing these different solid forms.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular symmetry, and intermolecular forces such as hydrogen bonding.

In the solid state, the IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its functional groups. The urea moiety (-NH-CO-NH-) is central to its spectral features. The N-H stretching vibrations typically appear as strong bands in the IR spectrum, generally in the region of 3200 to 3400 cm⁻¹. For comparison, the related compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) shows N-H stretching bands between 3248–3339 cm⁻¹. The precise position and shape of these bands are highly indicative of the hydrogen-bonding network within the crystal lattice.

The carbonyl (C=O) stretching vibration is another key diagnostic peak. It gives rise to a very strong band in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. In 1,3-bis(3,5-dichlorophenyl)urea, this stretch is observed in the 1640–1669 cm⁻¹ range. In Raman spectra, the C=O stretch also produces a strong signal and can be used to monitor changes in the molecular environment. beilstein-journals.org

The fluorophenyl groups also contribute to the spectra with characteristic C-F and C-H stretching and bending vibrations, as well as aromatic ring vibrations. The analysis of these vibrational modes provides a complete picture of the molecular structure. Changes in the spectra, such as shifts in peak positions or the appearance of new peaks, can be used to identify different polymorphic forms of the compound, as these structural variations alter the vibrational environment of the molecules. researchgate.net

Table 1: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Strong (IR) | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong (IR), Strong (Raman) | Position reflects the strength of hydrogen bonding to the carbonyl oxygen. |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1580 | Medium (IR) | Involves coupling of N-H bending and C-N stretching. |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Multiple bands are expected due to the phenyl rings. |

| C-F Stretch | 1000 - 1400 | Strong (IR) |

Note: The specific peak positions for this compound may vary depending on the polymorphic form.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable technique for the atomic-level structural characterization of crystalline and amorphous solids. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N can be obtained, providing detailed information about the local chemical environment of each atom in the this compound molecule. mdpi.comresearchgate.net

¹³C CP/MAS NMR: The ¹³C SSNMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. The chemical shift of the carbonyl carbon in the urea group is particularly informative. In solid urea derivatives, this peak is typically observed around 155-165 ppm. For instance, a urea-kaolinite intercalate shows a carbonyl peak at 162.1 ppm, while the carbonyl carbon in a related adamantanyl-substituted 3-fluorophenyl urea appears at 155.0 ppm in solution. researchgate.netmdpi.com The carbon atoms of the 3-fluorophenyl ring are expected to resonate in the aromatic region (approx. 100-165 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling, and its chemical shift will be significantly affected. Other carbons in the ring will also have their chemical shifts influenced by the fluorine substituent and their position relative to the urea linkage. mdpi.com

¹⁵N CP/MAS NMR: The nitrogen atoms of the urea group are highly sensitive to their local environment, particularly to hydrogen bonding. ¹⁵N SSNMR can therefore provide direct insight into the hydrogen-bonding patterns in the different polymorphs of this compound. nih.gov In solid 1,3-diphenylurea (B7728601), the ¹⁵N chemical shift is reported at approximately -273 ppm (relative to nitromethane). researchgate.net The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to influence the electron density at the nitrogen atoms and thus shift their resonance. The observation of multiple ¹⁵N signals would be clear evidence of either chemically distinct nitrogen sites within the asymmetric unit of a single crystal form or the presence of a mixture of polymorphs. nih.govcsic.es

Table 2: Expected Solid-State NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | Urea (C=O) | 155 - 165 | Sensitive to hydrogen bonding and molecular packing. |

| ¹³C | Phenyl (C-F) | ~163 (with large ¹JCF coupling) | The chemical shift is significantly influenced by the directly bonded fluorine. |

| ¹³C | Phenyl (C-N) | ~140 | Carbon atom attached to the urea nitrogen. |

| ¹³C | Phenyl (other C) | 100 - 135 | Other aromatic carbons, with shifts depending on their position relative to F and the urea group. |

| ¹⁵N | Urea (-NH-) | -270 to -280 | Highly sensitive to protonation state and hydrogen bonding. Referenced to nitromethane. |

Note: Chemical shifts are approximate and can vary based on the specific polymorph, referencing standard, and experimental conditions.

The combination of these spectroscopic techniques provides a comprehensive understanding of the solid-state structure of this compound, enabling the differentiation of its polymorphic forms and a detailed characterization of the intermolecular interactions that govern its crystal packing. researchgate.netacs.org

Supramolecular Chemistry of 1,3 Bis 3 Fluorophenyl Urea

Molecular Recognition and Host-Guest Interactions

The ability of 1,3-bis(3-fluorophenyl)urea to selectively bind other molecules, or guests, is a cornerstone of its supramolecular behavior. This recognition is primarily driven by the urea (B33335) motif, which acts as a powerful hydrogen-bonding unit.

The urea functional group, with its two N-H groups, is an excellent hydrogen-bond donor, making it particularly adept at binding anions. mdpi.com This interaction is fundamental to the field of anion supramolecular chemistry. researchgate.net The N-H groups can form strong, directional hydrogen bonds with anionic guests, effectively encapsulating them. core.ac.uk

Research into various N,N'-diphenylureas has shown that these molecules can form stable 1:1 adducts with anions in solution. core.ac.uk The strength of this binding is tunable by altering the electronic properties of the phenyl rings. acs.org Electron-withdrawing substituents, such as the fluorine atoms in this compound, increase the acidity of the N-H protons, thereby enhancing the strength of the hydrogen bonds and leading to stronger anion binding. core.ac.ukacs.org This enhanced binding is crucial for applications such as anion transport across membranes, a process with potential therapeutic applications. acs.org For instance, some urea-based receptors have been shown to facilitate the transport of anions like chloride and bicarbonate across phospholipid bilayers. rsc.org

The interaction is not limited to simple binding; some urea-based systems can be deprotonated by strongly basic anions like fluoride (B91410), leading to a colorimetric response. tandfonline.com This demonstrates the potential of these compounds as sensors for specific anions. mdpi.com

Beyond anions, the urea motif can recognize and bind other guest molecules that are capable of accepting hydrogen bonds. The specific geometry and electronic nature of the urea group and its substituents dictate the selectivity of the host for certain guests.

In the case of this compound, the molecule can interact with various hydrogen-bond acceptors. While the primary interactions involve the urea N-H groups as donors, the carbonyl oxygen can also act as a hydrogen-bond acceptor. core.ac.uk This allows for the formation of complex hydrogen-bonded networks with guest molecules. The presence of competing hydrogen bond donors and acceptors, such as solvent molecules, can influence the resulting supramolecular arrangements. core.ac.uk

Studies on related bis-urea macrocycles have shown the encapsulation of guest molecules like dimethylformamide (DMF) within their cavities, where strong hydrogen-bonding interactions occur between the urea N-H groups and the guest. iucr.org This highlights the capability of the urea functionality to create specific binding pockets for neutral guest molecules.

Self-Assembly Processes in Solution and Solid State

The same hydrogen-bonding interactions that drive molecular recognition also enable this compound to self-assemble into larger, ordered structures, both in solution and in the solid state.

A ubiquitous structural motif in the crystal structures of diarylureas is the formation of one-dimensional chains or tapes. core.ac.ukresearchgate.net In these chains, molecules are linked by N-H···O=C hydrogen bonds, where the N-H group of one urea molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net

For this compound, crystallization from various solvents has been shown to produce at least two different polymorphs, each characterized by one-dimensional chains of hydrogen-bonded urea molecules. researchgate.netnih.gov In one form (monoclinic), these chains align in an antiparallel fashion, which is a common arrangement for many diphenylureas. researchgate.netnih.gov However, a second, orthorhombic form exhibits a rare parallel alignment of the hydrogen-bonded chains. researchgate.netnih.gov This demonstrates how subtle changes in crystallization conditions can lead to different packing arrangements of the fundamental one-dimensional chains.

The integrity of these chains can be disrupted by the presence of strong hydrogen-bond acceptors, such as certain solvents or guest molecules, which can compete for the urea N-H groups. core.ac.ukresearchgate.net

The self-assembly of diarylureas is not limited to one-dimensional chains. These chains can further organize into more complex, three-dimensional architectures, including gels, capsules, and crystals. researchgate.netacs.org The formation of these structures is a testament to the power and directionality of the hydrogen bonds involving the urea group.

Gels: Low molecular weight supramolecular gels can be formed by bis(urea) compounds in various solvents. worktribe.com The gel network is typically composed of fibrous structures that arise from the self-assembly of the gelator molecules. worktribe.com These gels have shown potential as novel media for controlling the crystallization of other organic compounds, including pharmaceuticals. worktribe.com

Capsules: Hydrogen bonding between urea groups is a key interaction in the assembly of supramolecular capsules. researchgate.netacs.org These structures can encapsulate guest molecules, creating a protected microenvironment.

Crystals: The crystallization of this compound itself is a prime example of the formation of higher-order structures. researchgate.netnih.gov The specific packing of the one-dimensional hydrogen-bonded chains leads to the formation of distinct crystal polymorphs with different properties. nih.gov The study of these crystal structures provides invaluable insight into the intermolecular interactions that govern self-assembly. researchgate.net

Influence of Fluorination on Supramolecular Interactions

The introduction of fluorine atoms onto the phenyl rings of the diarylurea has a profound impact on its supramolecular chemistry. The high electronegativity and electron-withdrawing nature of fluorine modify the electronic properties of the entire molecule, influencing both its recognition and self-assembly behavior.

The primary effect of fluorination is the increased acidity of the urea N-H protons. acs.org This makes the N-H groups stronger hydrogen-bond donors, leading to more robust interactions with anions and other hydrogen-bond acceptors. acs.org This is supported by studies showing that electron-deficient urea ligands exhibit stronger fluoride binding. researchgate.netacs.org

Compound List

| Compound Name |

| This compound |

| Dimethylformamide (DMF) |

| Chloride |

| Fluoride |

| Bicarbonate |

| Acetate |

| Phosphate |

Impact of Fluorine Electronegativity on Hydrogen Bond Strength

The supramolecular assembly of diaryl ureas is predominantly governed by the formation of robust one-dimensional chains or tapes, where molecules are linked by N−H···O=C hydrogen bonds. iucr.orgresearchgate.net In this compound, the high electronegativity of the fluorine atoms exerts a notable influence on the strength and nature of these primary hydrogen bonds.

Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring through the inductive effect. pnas.orgslideshare.net This electron withdrawal propagates to the urea functionality, increasing the acidity of the N-H protons. Consequently, these protons become better hydrogen bond donors. Conversely, the electron-withdrawing nature of the fluorophenyl groups decreases the electron density on the urea carbonyl oxygen, making it a weaker hydrogen bond acceptor. core.ac.uk This dual effect modulates the strength of the N−H···O hydrogen bond. While the increased acidity of the N-H group would suggest a stronger bond, the reduced basicity of the carbonyl oxygen acts as a counteracting factor. The net effect is a nuanced balance that defines the stability of the hydrogen-bonded urea tapes.

Studies on halogen-substituted ureas suggest that the presence of electron-withdrawing groups can lead to the formation of short intramolecular C-H···O interactions, where the urea C=O group interacts with aromatic hydrogens. core.ac.uk This occurs because the electron-withdrawing substituents increase the acidity of these aromatic C-H protons, making such interactions more favorable. This can sometimes disrupt the typical one-dimensional urea-urea assemblies, especially in the presence of stronger hydrogen bond acceptors like solvent molecules. core.ac.uk However, in the solid state of pure this compound, the intermolecular N−H···O hydrogen bond remains the dominant structural motif, leading to the formation of well-defined chains. iucr.orgnih.gov

The compound crystallizes as at least two concomitant polymorphs (monoclinic and orthorhombic), both of which feature these one-dimensional hydrogen-bonded chains as the primary structural element. iucr.orgresearchgate.netnih.gov In the monoclinic form, the hydrogen-bonded chains are aligned in an antiparallel fashion, which is common for diphenylureas. iucr.org The orthorhombic form, however, displays a rare parallel alignment of the hydrogen-bonded chains. iucr.orgnih.gov This polymorphism underscores how subtle shifts in intermolecular forces, influenced by the fluorine substituent, can lead to different stable packing arrangements.

Hydrogen Bond Parameters in Polymorphs of this compound

| Polymorph | Hydrogen Bond | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| Monoclinic (I) | N1-H1A···O1 | Antiparallel Chains | - | - | - |

| N2-H2A···O1 | Antiparallel Chains | - | - | - | |

| Orthorhombic (II) | N1-H1A···O1 | Parallel Chains | - | - | - |

| N2-H2A···O1 | Parallel Chains | - | - | - |

Fluorine-Mediated Intermolecular Interactions (e.g., C-H…F, F…F)

C-H···F Interactions: Weak hydrogen bonds of the C-H···F type are observed in the crystal structures of many fluorinated organic compounds. rsc.orgacs.org In these interactions, an activated carbon-hydrogen bond acts as a hydrogen bond donor, and the electronegative fluorine atom serves as the acceptor. The strength and directionality of these interactions are often debated, but they are recognized as contributing to the lattice energy. acs.orgmdpi.com In the crystal packing of fluorinated benzanilides, which are structurally related to diphenylureas, various C-H···F hydrogen bonds, including bifurcated ones, have been identified and analyzed using computational methods, showing stabilization energies in the range of -1.5 to -2.4 kcal/mol. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these close intermolecular contacts, where C-H···F interactions appear as distinct features on the fingerprint plots. mdpi.com

F···F Interactions: Direct interactions between fluorine atoms of neighboring molecules are also a feature of the supramolecular chemistry of fluorinated compounds. mdpi.com These F···F contacts are generally classified into two main types based on the C-F···F-C geometry:

Type I: Characterized by two equal C-F···F angles (θ1 ≈ θ2), representing a symmetric interaction.

Type II: Characterized by two different angles, typically with θ1 ≈ 180° and θ2 ≈ 90°, suggesting an interaction between the electrophilic region of one fluorine atom and the nucleophilic region of another.

Charge density studies have shown that F···F interactions are typically of the closed-shell type, meaning they are weak and dominated by dispersion and electrostatic forces. rsc.orgresearchgate.net In some crystal structures, F···F interaction distances have been found to be shorter than the sum of their van der Waals radii (typically ~2.94 Å), indicating a net attractive interaction. mdpi.com For example, in a trifluoromethyl-substituted benzamide, a weak Type I Csp3–F···F–Csp3 interaction with a distance of 2.873 Å was observed, contributing to the crystal packing stabilization. rsc.org Analysis of Hirshfeld surfaces in various halo-substituted compounds has revealed that F···F interactions can contribute significantly (e.g., up to 5.0%) to the total intermolecular contacts. mdpi.com

In the context of this compound, these C-H···F and F···F interactions occur between the hydrogen-bonded urea chains, linking them into a stable three-dimensional architecture. The specific geometry and prevalence of these interactions are key factors in determining which polymorphic form is favored under different crystallization conditions. iucr.orgnih.gov

Characteristics of Fluorine-Mediated Interactions

| Interaction Type | Description | Typical Energy (kcal/mol) | Geometric Features |

|---|---|---|---|

| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | -1.5 to -2.5 | H···F distance typically 2.4-2.6 Å. |

| F···F (Type I) | Symmetric contact between two fluorine atoms. | -0.2 to -1.2 | C-F···F angles are approximately equal. |

| F···F (Type II) | Asymmetric contact between two fluorine atoms. | Variable | One C-F···F angle is near 180°, the other near 90°. |

Computational and Theoretical Studies on 1,3 Bis 3 Fluorophenyl Urea

Density Functional Theory (DFT) Calculations

DFT has become a standard method for quantum chemical calculations on molecules of this size, offering a balance between accuracy and computational cost. physchemres.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve for the electronic structure of the molecule. physchemres.orgphyschemres.org

The starting point for most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. physchemres.org For 1,3-Bis(3-fluorophenyl)urea, this involves finding the most stable bond lengths, bond angles, and dihedral angles. The urea (B33335) functional group itself has a degree of conformational restriction due to the delocalization of nitrogen's nonbonded electrons into the carbonyl group. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Diphenylurea Structure *

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | 1.25 | |

| C-N | 1.37 | |

| N-C (phenyl) | 1.42 | |

| C-F | 1.36 | |

| C-N-C (phenyl) | ||

| N-C-N | ||

| Phenyl-N-C-N (Dihedral) |

Note: This table provides typical bond lengths and angles for a diphenylurea derivative based on general data. Exact values for this compound would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. dntb.gov.ua This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. pnrjournal.comajrconline.org For this compound, the HOMO is typically localized on the electron-rich phenyl rings and the nitrogen atoms of the urea group, while the LUMO is centered around the electron-accepting carbonyl group. This distribution of orbitals highlights the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity, stability, and polarizability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of high positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netmdpi.com Green or yellow areas represent neutral or intermediate potential.

In this compound, MEP analysis shows a significant negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Positive potential (blue) is generally found around the urea's N-H protons, identifying them as hydrogen bond donors. The fluorine atoms on the phenyl rings also create regions of negative potential, influencing intermolecular interactions. MEP maps are invaluable for predicting how the molecule will interact with other molecules, including receptors or solvents. acs.orgiucr.org

Intermolecular Interaction Energy Calculations

While DFT describes the properties of a single molecule, understanding the solid-state structure requires analyzing the forces between molecules. These non-covalent interactions, though weaker than covalent bonds, dictate the crystal packing and physical properties of the material.

The crystal structure of this compound is heavily influenced by hydrogen bonding. nih.govresearchgate.net The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular structures. core.ac.uk In the case of its polymorphs, different hydrogen-bonding motifs are observed. The monoclinic form exhibits one-dimensional chains of molecules linked by hydrogen bonds, with adjacent chains aligned in an antiparallel fashion, a common arrangement for diphenylureas. nih.govresearchgate.net In contrast, the orthorhombic form displays a rare parallel alignment of these hydrogen-bonded chains. nih.gov

Computational methods can quantify the energy of these interactions. Calculations can differentiate between strong hydrogen bonds (e.g., N-H···O) and weaker interactions like C-H···F, C-H···π, and van der Waals forces. acs.orgacs.org These quantitative assessments are crucial for understanding the relative importance of different forces in stabilizing the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment. pnrjournal.comscirp.org The surface can be mapped with various properties, such as dnorm, which uses a red-white-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close contacts, which are typically strong interactions like hydrogen bonds. pnrjournal.commdpi.com

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its spectroscopic characteristics. These simulations allow for a detailed assignment of spectral features to specific molecular motions or electronic environments, which can be challenging to determine solely from experimental results.

Prediction of Vibrational (IR, Raman) Spectra

The prediction of vibrational spectra, such as Infrared (IR) and Raman, is a common application of quantum chemical calculations. These simulations are crucial for assigning the various vibrational modes of a molecule to the observed peaks in an experimental spectrum. For complex molecules like this compound, which has multiple functional groups and rotational degrees of freedom, theoretical calculations are indispensable for a reliable interpretation of its vibrational behavior.

The standard methodology involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at the optimized structure. physchemres.org Density Functional Theory (DFT) is the most widely used approach for this purpose, with the B3LYP hybrid functional being a popular choice. physchemres.orgphyschemres.org The selection of the basis set is also critical for accuracy, with Pople-style basis sets like 6-311++G(d,p) being frequently employed as they provide a good balance between computational cost and accuracy for organic molecules. physchemres.orgphyschemres.org

The output of these calculations is a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved, such as stretching, bending, or torsional movements. A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode, leading to a definitive assignment of the spectral bands. researchgate.net

While specific, detailed published tables of the complete vibrational analysis for this compound are not widely available, the expected frequencies can be estimated based on calculations for analogous compounds like phenylurea and other fluorophenyl derivatives. orientjchem.org The key vibrational modes of interest include the N-H stretching, C=O (Amide I) stretching, N-H bending (Amide II), C-N stretching (Amide III), and vibrations of the fluorophenyl rings.

Below is an illustrative table of expected vibrational frequencies for key functional groups in this compound, based on typical DFT calculation results for similar molecules.

| Functional Group | Vibrational Mode | Expected Calculated Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|---|

| N-H | Symmetric/Asymmetric Stretching | 3400 - 3500 | Stretching of the nitrogen-hydrogen bonds. |

| C=O | Amide I Stretch | 1660 - 1690 | Primarily C=O bond stretching. |

| N-H / C-N | Amide II Bend | 1590 - 1620 | A mix of N-H in-plane bending and C-N stretching. |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Stretching vibrations within the phenyl rings. |

| C-N / N-H | Amide III | 1250 - 1300 | A complex mix of C-N stretching and N-H bending. |

| C-F | Stretching | 1100 - 1250 | Stretching of the carbon-fluorine bond. |

Simulation of NMR Chemical Shifts

The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is another vital area of computational chemistry that aids in structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of a molecule, which are essential for assigning the signals observed in experimental NMR to specific atoms in the molecular structure.

The most common and reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. imist.maresearchgate.net This approach is typically performed on a geometry that has been optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). scielo.br The GIAO calculation provides the absolute magnetic shielding tensors for each nucleus. To make these values comparable to experimental data, the calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). imist.ma

For this compound, computational NMR predictions would be particularly useful for several reasons:

Distinguishing Aromatic Protons: The fluorophenyl groups contain several non-equivalent protons and carbons. Simulated shifts can help in the unambiguous assignment of these closely spaced signals.

Confirming Conformation: The chemical shifts, especially of the N-H protons, can be sensitive to the molecule's conformation and intramolecular hydrogen bonding. Comparing calculated shifts for different conformers with experimental data can help identify the dominant structure in solution.

Assigning Quaternary Carbons: The signals for quaternary carbons (like the carbonyl carbon and the fluorine-bonded carbons) are often weak in experimental ¹³C NMR spectra. Theoretical calculations provide a definitive way to locate and assign these signals.

Although a dedicated computational study detailing the NMR shifts for this compound is not prominent in the literature, data from related structures and general principles allow for the creation of an illustrative table of expected chemical shifts.

| Atom Type | Expected Calculated Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl Carbon) | 153 - 158 | The urea carbonyl carbon is typically deshielded. |

| C-F (Carbon attached to Fluorine) | 160 - 165 (with large JC-F coupling) | The direct attachment of fluorine causes a large downfield shift and a significant C-F coupling constant. |

| Aromatic C-H Carbons | 105 - 135 | The chemical shifts vary based on the position relative to the fluorine and urea substituents. Carbons ortho and para to fluorine are most affected. |

| Aromatic C-N Carbon | 138 - 142 | The carbon atom of the phenyl ring bonded to the urea nitrogen. |

| N-H Proton | 8.5 - 9.5 | Highly dependent on solvent and concentration due to hydrogen bonding. |

| Aromatic Protons | 6.8 - 7.8 | A complex multiplet pattern is expected due to H-H and H-F couplings. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a receptor). nih.govijper.org

For this compound, an MD simulation would provide valuable insights into:

Hydrogen Bonding: The urea moiety is a strong hydrogen bond donor (N-H groups) and acceptor (C=O group). MD simulations can characterize the dynamics of both intramolecular hydrogen bonds (which influence conformation) and intermolecular hydrogen bonds with solvent molecules or other urea molecules.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or DMSO), MD can reveal how the solvent molecules arrange around the solute and how they influence its dynamic behavior.

Interaction Mechanisms: In the context of materials science or medicinal chemistry, MD simulations are used to model how the molecule interacts with surfaces or biological macromolecules, revealing binding modes and interaction energies. ijper.orgmdpi.com

A typical MD simulation involves defining a force field (a set of parameters that describes the potential energy of the system), placing the molecule in a simulation box, adding solvent, and running the simulation for a duration ranging from nanoseconds to microseconds. ijper.org Analysis of the resulting trajectory can yield information on properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the structure of the surrounding solvent. researchgate.net

Although specific MD simulation studies focused solely on the intrinsic dynamic behavior of this compound are not widely published, the methodologies are well-established and have been applied to numerous other urea derivatives, often to understand their interactions in a biological context. nih.govtandfonline.com Such simulations confirm that the urea functional group and halogen substituents play a critical role in dictating the molecule's intermolecular interactions. tandfonline.com

Structure Activity Relationships Sar and Mechanistic Investigations of 1,3 Bis 3 Fluorophenyl Urea Derivatives

Fluorine's Role in Modulating Molecular Interactions

The introduction of fluorine into drug candidates is a widely used strategy to alter the biological and physical properties of molecules. nih.gov The substitution of a hydrogen atom with fluorine can significantly change the physicochemical and physiological characteristics of the parent molecule. researchgate.net

Lipophilicity and Permeability Enhancements in Fluorinated Analogs

Fluorine's influence on lipophilicity, a key factor for membrane permeability, is complex. While often used to enhance lipophilicity and metabolic stability, the effects can be subtle and dependent on the specific molecular context. nih.govchemmethod.comsoton.ac.uk The octanol-water partition coefficient (logPOW) is a standard measure of lipophilicity and often correlates with a compound's ability to cross cell membranes. nih.govsoton.ac.ukresearchgate.net

The strategic placement of fluorine atoms can modulate a molecule's lipophilicity/hydrophilicity balance. frontiersin.org This is crucial for compounds targeting the central nervous system, which need to cross the blood-brain barrier. frontiersin.org Fluorination can lead to what may seem like contradictory effects: an increase in local polarity and a simultaneous increase in molecular hydrophobicity, which in turn alters pharmacokinetic properties. researchgate.net Studies on fluorinated compounds have shown that even small changes in fluorination patterns can lead to significant differences in lipophilicity and, consequently, membrane partitioning. soton.ac.uk For instance, research on fluorinated diols demonstrated that lipophilicity differences arising from the position and number of fluorine atoms are reflected in their membrane partition coefficients. soton.ac.uk

Table 1: Impact of Fluorination on Lipophilicity (logP)

| Compound | Modification | logP Value | Reference |

|---|---|---|---|

| LpxC inhibitor 7a | Unfluorinated | Not specified | researchgate.net |

| LpxC inhibitor 7b | Fluorinated analog of 7a | Lower than 7a | researchgate.net |

| Cyclopropylmethanol E1 | Unfluorinated | Not specified | researchgate.net |

| β-fluorinated E2 | β-fluorination of E1 | Slight decrease | researchgate.net |

Electronic Effects on Reactivity and Binding Affinity

The high electronegativity of fluorine significantly influences the electronic properties of a molecule, which can affect its reactivity and binding affinity to biological targets. The carbon-fluorine (C-F) bond is highly polarized, and while not a strong hydrogen bond acceptor, it can participate in various non-covalent interactions. researchgate.net

Fluorine's electron-withdrawing nature can stabilize certain reaction intermediates. smolecule.com It can also increase the acidity of nearby protons and influence the strength of hydrogen bonds. acs.org For example, in a series of N-isopropyl bisurea–fluoride (B91410) complexes, electron-poor aryl groups were found to increase the acidity of NH protons and thus strengthen the hydrogen-bond with fluoride. acs.org The introduction of fluorine can also promote π-π interactions, hydrogen bonding, and halogen bonding, which are crucial for the design of functional crystals. unam.mx

Selective fluorination of aromatic rings can enhance a molecule's affinity for a protein binding site through these non-covalent interactions. researchgate.net While the energy contribution of any single fluorinated interaction is modest, the cumulative effect can be significant. researchgate.net The substitution of a C-H group with a C-F group alters the molecule's electronic structure and its interactions with protein receptors. nih.gov

Rational Design of Fluorinated Urea (B33335) Analogs

Positional Isomerism and Substituent Effects on Chemical Activities

The position of the fluorine atom on the phenyl ring can have a dramatic effect on a compound's activity. Studies on fluorinated stilbene (B7821643) derivatives have shown that the placement of fluorine can significantly impact antiproliferative activity, not necessarily by altering lipophilicity, but by creating more favorable and specific dipolar interactions. rsc.org Similarly, research on fluorinated selenourea (B1239437) compounds revealed that the position of the fluorine atom affects the chemical shift in 77Se NMR, with a fluorine at the 3-position causing a greater downfield shift compared to the 2- or 4-position. unam.mx

The presence and nature of other substituents on the urea moiety also play a critical role. For example, in a series of urea-thiophene carboxamides, replacing the primary carboxamide with other functional groups like a carboxylic acid or methyl ester greatly reduced the compound's protective activity. nih.gov This suggests that the specific interactions of the original group are essential for its biological function. The introduction of electron-donating or electron-withdrawing groups can modulate the hydrogen bonding capabilities of the urea functionality. nih.gov

Table 2: Effect of Substituent Position on Biological Activity

| Compound Series | Positional Isomer/Substituent Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinolinium derivatives | Substitution at 4-position of benzenesulfonate (B1194179) moiety | 2-4 times increase in activity | rsc.org |

| Stilbene derivatives | 4'-position (CH3)2NH vs. OC2H5 | (CH3)2NH showed better activity | rsc.org |

| Stilbene derivatives | 4'-position NO2 group (EWG) | Higher antimicrobial activity | rsc.org |

| Fluorinated selenoureas | Fluorine at 3-position vs. 2- or 4-position | Higher downfield shift in 77Se NMR | unam.mx |

Conformational Flexibility and its Influence on Activity

The three-dimensional shape of a molecule is critical for its interaction with biological targets. The urea functionality itself has a degree of conformational restriction due to resonance. nih.gov However, the substituents on the nitrogen atoms significantly influence the preferred conformation. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored. nih.gov

Introducing substituents, particularly at the ortho position of the N-aryl group, can disrupt the planarity of the molecule. nih.gov This can lead to the formation of intramolecular hydrogen bonds, creating a pseudo-ring structure that can enhance permeability through lipophilic membranes. frontiersin.org The presence of a halogen at the ortho position can promote a more favorable conformational preorganization for intermolecular hydrogen bonding. nih.gov Fluorine, in particular, can be used to control the conformation of side chains due to the tendency of the polar C-F bond to align in predictable ways with other functional groups. nih.gov Molecular dynamics simulations have revealed that molecules can exhibit significant conformational flexibility, which can provide opportunities for designing drugs that target specific enzyme states. biorxiv.org

Mechanistic Insights from Chemical Reactions

Understanding the chemical reactions of 1,3-bis(3-fluorophenyl)urea provides insight into its potential mechanisms of action and pathways for creating derivatives. Urea derivatives can undergo several types of reactions, including hydrolysis, substitution, and condensation. smolecule.com

The synthesis of this compound typically involves the reaction of 3-fluoroaniline (B1664137) with an isocyanate, which can be formed from a suitable amine and phosgene (B1210022) or a related reagent. smolecule.com A variety of methods exist for synthesizing unsymmetrical ureas, some of which utilize hypervalent iodine reagents to couple amides and amines under mild conditions. researchgate.net Such methods are valuable for the late-stage functionalization of complex molecules. researchgate.net

The reactivity of the urea derivative is influenced by the electron-withdrawing effect of the fluorine atoms, which can stabilize intermediates in certain reactions. smolecule.com For example, studies on the chemical stability of fluorinated compounds have shown that they can be susceptible to nucleophilic displacement of the fluorine atom, particularly if there is an intramolecular nucleophile present. acs.org Computational modeling has become an increasingly important tool for gaining mechanistic insights into chemical reactions, allowing for the prediction of reactivity and the rational design of improved catalysts and reaction conditions. ibs.re.kr

Role in Catalytic Processes (e.g., Hydrogenation of Urea Derivatives)

The catalytic hydrogenation of urea derivatives represents a significant pathway for the synthesis of valuable chemicals like formamides, amines, and methanol (B129727) from CO2-derived feedstocks. researchgate.netchemistryviews.orgnih.gov The stability of the urea bond, however, presents a challenge, often requiring robust catalytic systems to achieve efficient conversion. chemistryviews.orgnih.gov Fluorinated urea derivatives, including this compound, are substrates in these transformations, where the electronic properties imparted by the fluorine atoms can influence reactivity.

Catalytic systems based on transition metals such as ruthenium, iridium, and manganese have been developed for the hydrogenation of ureas. chemistryviews.orgnih.govacs.org For instance, a ruthenium-catalyzed system using (PPh3)3RuCl2 as a precursor with a 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) ligand has demonstrated high efficiency in the semi-hydrogenation of various aryl and alkyl ureas to formamides, with yields up to 97%. chemistryviews.org This process provides an indirect route for converting CO2 into formamides. chemistryviews.orgnih.gov Similarly, iridium complexes bearing phosphine-pyrrolido ligands have been shown to selectively hydrogenolyse 1,3-diphenylurea (B7728601) to formanilide (B94145) and aniline. nih.gov

Mechanistic studies suggest two primary pathways for the hydrogenation of urea derivatives:

Direct Hydrogenation: The carbonyl C=O double bond undergoes hydrogenation to form a hemiaminal intermediate, which then selectively yields an amine and a formamide (B127407). researchgate.net

Decomposition-Hydrogenation: The urea derivative first thermally decomposes into an isocyanate and a corresponding amine. The isocyanate is subsequently hydrogenated to the formamide. researchgate.netnih.gov

The choice of catalyst and reaction conditions plays a crucial role in determining the product selectivity. For example, some ruthenium and iridium pincer complexes can catalyze the complete hydrogenation of ureas to amines and methanol. researchgate.net In contrast, other systems have been optimized for the selective semi-hydrogenation to formamides. chemistryviews.orgnih.gov The presence of fluorine substituents on the aryl rings, as in this compound, can modulate the electronic density of the urea moiety, thereby affecting its interaction with the catalyst. u-tokyo.ac.jp However, in some catalytic systems, such as Pd/C-catalyzed transfer hydrogenation using methanol, 1,3-bis(4-fluorophenyl)urea (B1330515) was observed to undergo hydrodehalogenation, indicating that the C-F bond can be susceptible to cleavage under certain conditions. chemrxiv.org

The table below summarizes the outcomes of various catalytic systems on different urea derivatives, highlighting the diversity of products achievable through catalytic hydrogenation.

Table 1: Catalytic Hydrogenation of Urea Derivatives

| Catalyst System | Substrate | Product(s) | Key Findings |

|---|---|---|---|

| (PPh3)3RuCl2 / triphos ligand | Various aryl and alkyl ureas | Formamides and amines | Achieved highly selective semi-hydrogenation with up to 97% formamide yield. chemistryviews.orgnih.gov |

| Iridium complex with phosphine-pyrrolido ligand | 1,3-diphenylurea | Formanilide and aniline | Demonstrated excellent chemoselectivity for hydrogenolysis of one C-N bond. nih.gov |

| Manganese pincer complex | Carbamates and urea derivatives | Amines and methanol | First example of using an earth-abundant metal for complete hydrogenation of ureas. acs.orgresearchgate.net |

The incorporation of fluorine into catalysts themselves, rather than just the substrate, has also been explored to enhance catalytic activity in other reactions, such as the oxygen evolution reaction (OER). rsc.org Fluorine's high electronegativity can modify the electronic structure of the catalyst, improving electrical conductivity and promoting electrocatalytic processes. rsc.org While not directly studying this compound as a catalyst, this research underscores the significant role fluorine can play in modulating catalytic properties. rsc.orgexeter.ac.uk

Investigations into Enzyme Inhibition Mechanisms (general for urea derivatives)

Urea derivatives are a prominent class of compounds investigated for their potential as enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes. The core urea functionality (-NH-CO-NH-) is a versatile scaffold capable of forming multiple hydrogen bonds, which is a key feature for effective binding to enzyme active sites.

The general mechanism of enzyme inhibition by urea derivatives often involves the following key interactions:

Hydrogen Bonding: The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows the urea scaffold to form a bidentate hydrogen bond with amino acid residues (e.g., aspartate, glutamate, asparagine) in the enzyme's active site, mimicking the interactions of natural substrates or cofactors.

Hydrophobic Interactions: The substituents attached to the urea nitrogen atoms (e.g., aryl or alkyl groups) can engage in hydrophobic or van der Waals interactions with nonpolar pockets within the active site, contributing significantly to the binding affinity and selectivity of the inhibitor.

Structural Mimicry: The planar geometry of the urea group can resemble that of a peptide bond or other planar functional groups found in natural substrates, allowing it to act as a competitive inhibitor by occupying the substrate-binding site.

For fluorinated urea derivatives, the presence of fluorine atoms can further enhance inhibitory potency through several mechanisms. The powerful electron-withdrawing effect of fluorine can increase the acidity of the N-H protons of the urea, making them stronger hydrogen bond donors. u-tokyo.ac.jp This leads to more potent interactions with hydrogen bond-accepting residues in the enzyme's active site. u-tokyo.ac.jp This principle has been observed in various contexts, including the design of phase-transfer catalysts where fluorinated ureas show enhanced anion-binding capabilities due to stronger hydrogen bonding. nih.gov

The strategic placement of fluorine atoms on the aryl rings can also lead to specific polar interactions with the protein. The C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups, further anchoring the inhibitor in the active site.

While specific studies on this compound as an enzyme inhibitor are not detailed in the provided context, research indicates it exhibits biological activity, likely as an inhibitor in various enzymatic processes. smolecule.com The structural features—a central urea group flanked by two 3-fluorophenyl rings—provide the necessary components for potent enzyme inhibition: a strong hydrogen-bonding core and lipophilic, electron-deficient aromatic rings for supplementary interactions. smolecule.com

Non-linear Optical (NLO) Properties of Fluorinated Urea Systems

Urea and its derivatives have long been recognized for their significant non-linear optical (NLO) properties, which arise from their molecular structure. These molecules typically feature a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure is essential for generating large second-order NLO responses, including high molecular hyperpolarizability (β). The urea moiety itself can act as part of the conjugated bridge and a hydrogen-bonding director, facilitating the non-centrosymmetric crystal packing required for bulk second-order NLO effects.

Hyperpolarizability Studies and Structure-NLO Relationships

The introduction of fluorine atoms into aryl urea systems, creating compounds like this compound, has been a strategy to modulate and enhance NLO properties. Fluorine is a small, highly electronegative atom that exerts a strong inductive electron-withdrawing effect (-I effect) while also possessing a weak resonance-donating effect (+R effect). This unique electronic profile can significantly influence the molecule's ground-state dipole moment and its hyperpolarizability.

Structure-NLO property relationships in fluorinated urea systems reveal several key trends:

Influence of Fluorine Position: The position of the fluorine substituent on the aromatic ring is critical. When placed in the meta position, as in this compound, fluorine's strong inductive effect dominates. This can increase the acidity of the N-H protons and modify the charge distribution across the molecule, which in turn affects the hyperpolarizability.

Molecular Symmetry: Symmetrically substituted ureas, such as this compound, are generally expected to have a small or zero dipole moment, which might seem counterintuitive for achieving a large β value. However, the octupolar contribution to the NLO response can be significant in such D-π-A-π-D or A-π-D-π-A structures. The key is the charge transfer character, which can still be substantial even in symmetrically substituted molecules.

Design Principles for Enhanced NLO Response

Based on studies of urea derivatives and related organic NLO chromophores, several design principles have been established to enhance the NLO response in fluorinated urea systems.

Optimizing the Push-Pull System: While this compound is a symmetrically substituted molecule, a more common strategy for maximizing β is to create an asymmetric "push-pull" system. This would involve having a strong electron-donating group (e.g., -NH2, -OR) on one phenyl ring and a strong electron-withdrawing group (e.g., -NO2, -CN) on the other. Fluorine can be used to fine-tune the electron-accepting strength of one of the aryl rings.

Extending π-Conjugation: Increasing the length of the π-conjugated system that connects the donor and acceptor groups generally leads to a larger NLO response. This could be achieved by replacing the phenyl rings with larger aromatic systems like naphthyl or by inserting conjugated linkers (e.g., vinylene) between the phenyl rings and the urea core.

Controlling Intermolecular Interactions: The primary challenge in designing NLO materials is translating a high molecular hyperpolarizability (β) into a large bulk NLO susceptibility (χ(2)). This requires achieving a non-centrosymmetric crystal packing. Strategies to achieve this include:

Chirality: Introducing a chiral center into the molecule guarantees that it crystallizes in a non-centrosymmetric space group.

Hydrogen Bond Engineering: The strategic placement of fluorine atoms and other functional groups can be used to direct the hydrogen-bonding network, favoring acentric packing arrangements over the more common centrosymmetric ones where NLO effects cancel out. The increased acidity of the urea N-H protons due to fluorine substitution can lead to stronger and more directional hydrogen bonds.

Steric Hindrance: Introducing bulky groups can disrupt intermolecular interactions that favor centrosymmetric packing, thereby increasing the likelihood of an acentric arrangement.

The table below outlines key design strategies and their expected impact on the NLO properties of fluorinated urea derivatives.

Table 2: Design Principles for Enhanced NLO Properties in Fluorinated Ureas

| Design Principle | Strategy Example | Expected Impact on NLO Properties |

|---|---|---|

| Increase Asymmetry | Replace one 3-fluorophenyl group with a 4-aminophenyl group. | Increases molecular hyperpolarizability (β) by creating a strong push-pull character. |

| Extend π-Conjugation | Insert a vinylene bridge between the urea and phenyl rings. | Enhances charge transfer, leading to a higher β value. |

| Induce Acentric Packing | Introduce a chiral substituent on the phenyl ring. | Guarantees non-centrosymmetric crystal packing, enabling a non-zero bulk NLO response (χ(2)). |

| Modify H-Bonding | Add other H-bond directing groups to the molecule. | Influences crystal packing, potentially favoring an acentric arrangement for enhanced SHG. |

By systematically applying these principles, researchers can design and synthesize novel fluorinated urea derivatives with significantly enhanced NLO responses, making them promising candidates for applications in optoelectronics and photonics.

Applications in Advanced Chemical Fields

Catalysis and Organocatalysis

The unique structural and electronic properties of urea (B33335) derivatives, including 1,3-Bis(3-fluorophenyl)urea, position them as effective components in catalytic systems. Their ability to form specific, non-covalent interactions is central to their function as organocatalysts.

Urea derivatives have emerged as powerful catalytic promoters, primarily functioning as hydrogen-bond donors. wikipedia.org This catalytic activity stems from the two N-H groups within the urea moiety, which can form double hydrogen-bonding interactions with substrates. wikipedia.org This "partial protonation" activates the substrate, accelerating organic transformations under mild and near-neutral conditions. wikipedia.org

The effectiveness of urea-based organocatalysts is influenced by their structure. Electron-withdrawing substituents on the phenyl rings, such as the fluorine atoms in this compound, enhance the acidity of the N-H protons, making them stronger hydrogen-bond donors. wikipedia.org However, the self-association of urea molecules through hydrogen bonding can sometimes hinder their catalytic performance. mdpi.com Overcoming this self-aggregation is a key aspect of designing efficient urea-based catalytic systems. mdpi.com Unlike thioureas, which are generally more acidic, ureas have been studied for their distinct catalytic behaviors. mdpi.com

Table 1: Key Features of Urea Derivatives as Catalytic Promoters

| Feature | Description |

|---|---|

| Activation Mechanism | Substrate activation via double hydrogen-bonding interactions. wikipedia.org |

| Catalyst Nature | Metal-free, non-covalent organocatalysts. wikipedia.org |

| Structural Influence | Electron-withdrawing groups enhance N-H acidity and catalytic activity. wikipedia.org |

| Challenge | Tendency for self-association can reduce catalytic efficiency. mdpi.com |

The catalytic hydrogenation of urea derivatives is a significant area of research, representing an environmentally benign method for producing valuable chemicals like amines, formamides, and methanol (B129727) from carbon dioxide-derived sources. nih.govchemistryviews.org While the hydrogenation of the polar carbonyl group in ureas is challenging, several catalytic systems, often based on ruthenium (Ru) or iridium (Ir) pincer complexes, have been developed to facilitate this transformation under relatively mild conditions. chemistryviews.orgresearchgate.net

The selectivity of these hydrogenation reactions can be precisely controlled. For instance, by adjusting the amount and type of additives in a catalyst system, the reaction can be directed to yield either two-electron reduction products (N-formamides) or six-electron reduction products (N-monomethylamines and methanol). nih.govrsc.org This switchable selectivity offers a versatile strategy for chemical synthesis. nih.gov

In the realm of carbonylation, urea derivatives can be synthesized through reactions involving phosgene (B1210022) substitutes like triphosgene. mdpi.com This process typically involves the in-situ generation of an aryl isocyanate intermediate from an amine, which then reacts with another amine to form the N,N'-diaryl urea structure. mdpi.com

Materials Science and Engineering

The robust hydrogen-bonding capability of the urea group is a key feature exploited in the design of advanced materials with tailored properties.

Incorporating urea functionalities into polymer backbones is a well-established strategy for enhancing material properties. In polymers like polyureas (PURs) and poly(ester urea)s (PEUs), the urea groups introduce strong intermolecular hydrogen bonds. nsf.govmdpi.com These interactions promote chain aggregation and crystallization, leading to materials with higher melting temperatures and improved mechanical properties compared to their aliphatic polyester (B1180765) counterparts. nsf.gov

Amino acid-based poly(ester urea)s are a particularly versatile class of degradable polymers. duke.edu The properties of these materials can be finely tuned by modifying the amino acid side chain and the diol length, allowing for a wide range of chemical, thermal, and mechanical characteristics. duke.edu The resulting polymers degrade into naturally occurring components, making them suitable for various biomedical applications. duke.edu The stability and reactivity of the urea linkage are crucial for creating diverse polymers with enhanced thermal and mechanical performance. chemimpex.com

Table 2: Impact of Urea Groups on Polymer Properties

| Polymer Type | Property Enhancement | Underlying Mechanism |

|---|---|---|

| Poly(urea ester)s (PUEs) | Increased melting temperature. nsf.gov | Hydrogen-bonding from urea groups enhances chain crystallization. nsf.gov |

| Polyureas (PURs) | High durability and resistance. mdpi.com | Strong intermolecular interactions between urea moieties. mdpi.com |

| Poly(ester urea)s (PEUs) | Tunable chemical, thermal, and mechanical properties. duke.edu | Versatility of amino acid, diol, and stoichiometric ratios. duke.edu |

This capacity for self-assembly into fibrous networks through hydrogen bonding allows urea-based molecules to act as low-molecular-weight gelators. tue.nl These molecules can immobilize solvents, forming supramolecular gels and other soft materials. tue.nlacs.org The formation and properties of these gels can be tuned by external stimuli, such as anions, leading to responsive materials. rsc.org The design of bis-urea compounds, including their molecular geometry and substituent groups, plays a critical role in their ability to form stable gel networks. acs.orgreading.ac.uk

Environmental Chemistry Applications (e.g., fate and transport studies of fluorinated compounds)

The presence of fluorine atoms in this compound places it within the broader category of fluorinated organic compounds, whose environmental behavior is of significant interest. While specific studies on the environmental fate of this compound are not detailed in the provided search results, the general principles governing fluorinated compounds offer relevant context.